N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, also known as DAAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DAAM is a derivative of isochroman, a naturally occurring organic compound that has been reported to possess several biological activities.
Mechanism of Action
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been reported to regulate the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been reported to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been reported to protect neurons from oxidative stress-induced damage and reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in lab experiments is its ability to modulate various signaling pathways, making it a potential therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of this compound have not been fully characterized, which can limit its potential use in clinical settings.
Future Directions
Several future directions can be explored to further investigate the potential of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide as a therapeutic agent. These include:
1. Investigating the toxicity and pharmacokinetics of this compound in animal models to determine its safety and efficacy in clinical settings.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Investigating the potential of this compound as a therapeutic agent for autoimmune diseases.
4. Investigating the role of this compound in regulating immune responses and its potential use in treating inflammatory diseases.
5. Investigating the potential of this compound as a neuroprotective agent for various neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been reported to possess several biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide involves the reaction of isochroman with N-(tert-butoxycarbonyl) glycine methyl ester and triethylamine in the presence of 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. The purity of the compound can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide has been reported to possess several biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its role in regulating immune responses and its potential use in treating autoimmune diseases.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-8-12-11-5-3-2-4-10(11)6-7-15-12/h2-5,12H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSYAWQXPOVLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C2=CC=CC=C2CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385477 |
Source
|
Record name | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50683-59-5 |
Source
|
Record name | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.